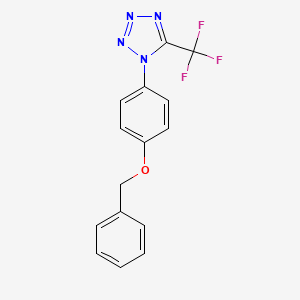
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline)
Descripción general
Descripción
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline): is a complex organic compound characterized by its brominated phenyl groups and dimethylaniline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step organic synthesis process. One common method is the Ullmann condensation , where 4-bromophenyl groups are coupled with dimethylaniline under high-temperature conditions in the presence of a copper catalyst. The reaction conditions require precise control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atoms on the phenyl rings can be oxidized to form phenolic groups.
Reduction: : The compound can be reduced to remove the bromine atoms, resulting in a different structural isomer.
Substitution: : The dimethylaniline groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides are typically used in substitution reactions.
Major Products Formed
Oxidation: : Formation of phenolic derivatives.
Reduction: : Formation of de-brominated analogs.
Substitution: : Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Employed in the study of protein interactions and enzyme inhibition.
Medicine: : Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: : Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with cellular membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
This compound is unique due to its specific arrangement of brominated phenyl groups and dimethylaniline moieties. Similar compounds include:
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol: : A structural analog with phenolic groups instead of dimethylaniline.
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline): : A closely related compound with similar applications but different reactivity.
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of the target compound.
Propiedades
IUPAC Name |
4-[2,2-bis(4-bromophenyl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Br2N2/c1-33(2)27-17-9-23(10-18-27)30(24-11-19-28(20-12-24)34(3)4)29(21-5-13-25(31)14-6-21)22-7-15-26(32)16-8-22/h5-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIMLLGDPCLYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


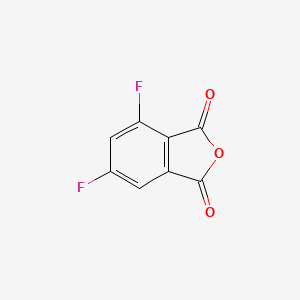
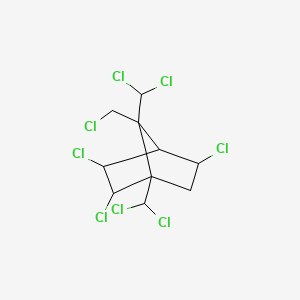

![6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3323629.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)



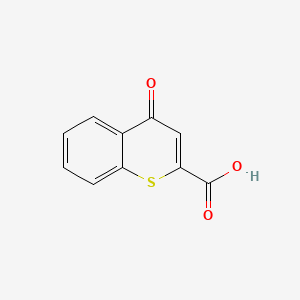

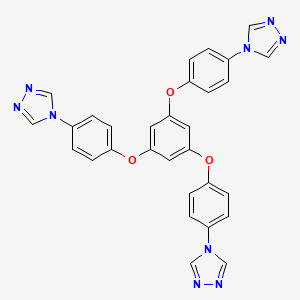

![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)
